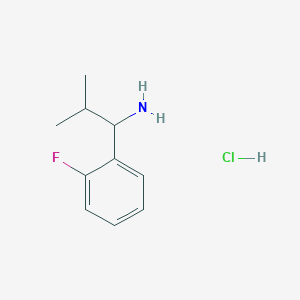
1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Übersicht
Beschreibung
The compound “1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride” is a derivative of amphetamine, which is a central nervous system stimulant. The presence of a fluorine atom on the phenyl ring and a methyl group on the propane chain could potentially alter its biological activity compared to amphetamine .
Molecular Structure Analysis
The molecular structure of this compound would consist of a two-ring structure (the phenyl ring and the propane chain) with a fluorine atom attached to the phenyl ring and a methyl group attached to the propane chain .Chemical Reactions Analysis
As an amine, this compound could undergo a variety of chemical reactions. For example, it could react with acids to form a salt, or it could undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen .Wissenschaftliche Forschungsanwendungen
Blood Pressure and Toxicity
Research has shown that related compounds to 1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride exhibit varying effects on blood pressure, with some displaying pressor (blood pressure raising) effects and others depressor (blood pressure lowering) effects. The toxicity of these compounds is comparatively low, suggesting potential for medical applications in blood pressure management without significant adverse effects (Lands, 1952).
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For example, 2-Methylpropan-2-aminium Methyl ((4-Fluorobenzamido)(4-fluorophenyl)methyl) phosphonate was prepared and characterized, demonstrating the compound's utility in crystallography and molecular design (Gao Yu, 2014).
NMDA Receptor Antagonism
NPS 1392, a derivative of 1-(2-Fluorophenyl)-2-methylpropan-1-amine, is a potent, stereoselective antagonist of the NMDA receptor. It has potential as a neuroprotective agent for ischemic stroke treatment (Moe et al., 1999).
Antidepressant Activity
3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a related compound, has shown promising results in antidepressant activity tests conducted on mice, indicating potential therapeutic applications in mental health (Tao Yuan, 2012).
Anti-Influenza Virus Activity
Research into tricyclic compounds with unique amine moieties, including derivatives of 1-(2-Fluorophenyl)-2-methylpropan-1-amine, has demonstrated potent anti-influenza A virus activity. This suggests its potential use in developing novel anti-influenza treatments (Oka et al., 2001).
Synthesis and Chemical Analysis
The compound has been utilized in various synthetic processes and chemical analyses, demonstrating its versatility in chemical research and development. For instance, studies have explored its synthesis and characterization, highlighting its potential in the field of synthetic chemistry (Tan Bin, 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSIGIBNEKBMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



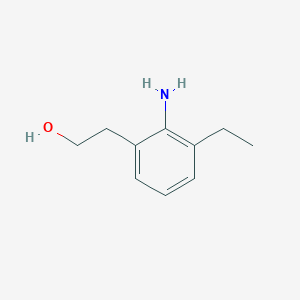

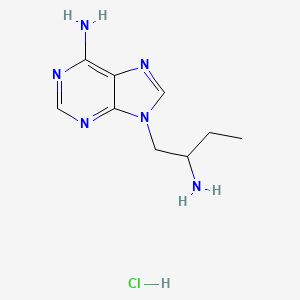
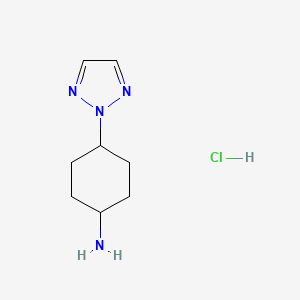
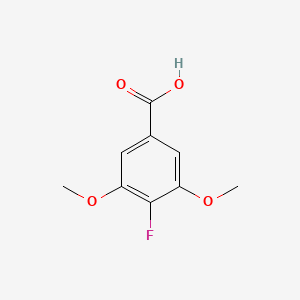
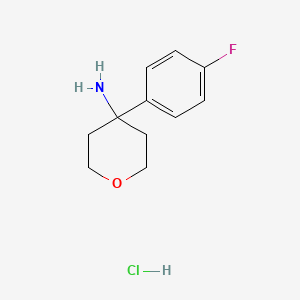
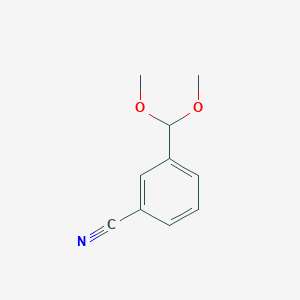
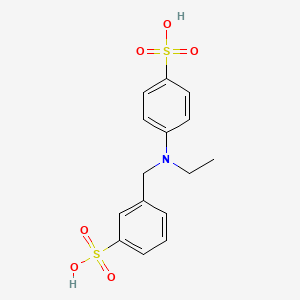

![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-methylethan-1-amine hydrochloride](/img/structure/B1446793.png)
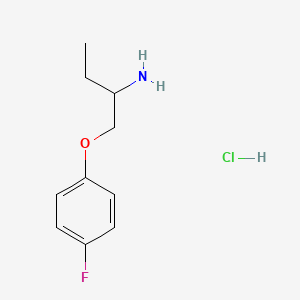
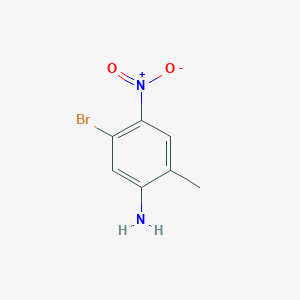
![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)